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Anhalamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid found in the peyote cactus

(Lophophora williamsii), is a compound of significant interest due to its structural relationship to

mescaline and its potent activity as a serotonin 5-HT7 receptor inverse agonist.[1] This

technical guide provides an in-depth overview of the chemical structure, properties, synthesis,

isolation, and analytical characterization of anhalamine. Furthermore, it elucidates the key

signaling pathways associated with its primary molecular target, the 5-HT7 receptor. This

document is intended to serve as a comprehensive resource for researchers in pharmacology,

medicinal chemistry, and drug development.

Chemical Structure and Properties
Anhalamine, with the IUPAC name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol, is a

substituted tetrahydroisoquinoline.[1][2] Its chemical structure features a tetrahydroisoquinoline

core with two methoxy groups at positions 6 and 7, and a hydroxyl group at position 8.

Caption: Chemical structure of Anhalamine.

Physicochemical Properties
A summary of the key physicochemical properties of anhalamine is presented in Table 1.
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Property Value Reference(s)

IUPAC Name
6,7-Dimethoxy-1,2,3,4-

tetrahydroisoquinolin-8-ol
[1][2]

Molecular Formula C₁₁H₁₅NO₃ [1][2]

Molar Mass 209.245 g·mol⁻¹ [1][2]

Melting Point 189-191 °C [3][4]

Solubility

Almost insoluble in cold water,

cold ethanol, and ether. Freely

soluble in hot water, ethanol,

acetone, and dilute acids.

[3][4]

UV max (in ethanol) 274 nm (log ε 2.90) [3][4]

CAS Number 643-60-7 [1][2]

PubChem CID 69510 [2]

Table 1: Physicochemical properties of Anhalamine.

Spectral Data
While detailed spectral data requires access to specialized databases, general characteristics

are known. The ultraviolet (UV) spectrum of anhalamine in ethanol shows a maximum

absorption at 274 nm.[3][4] Spectroscopic data from techniques such as Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) are crucial for unequivocal structure

confirmation and can be found in specialized chemical databases.

Synthesis and Isolation
Synthetic Approach: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and effective method for the synthesis of

tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an

aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of

anhalamine, a plausible starting material would be 3-hydroxy-4,5-dimethoxyphenethylamine,

which would be reacted with formaldehyde.
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Caption: Generalized workflow for the Pictet-Spengler synthesis of Anhalamine.

Experimental Protocol (Adapted from a similar synthesis):

Reactant Preparation: Dissolve 3-hydroxy-4,5-dimethoxyphenethylamine (1.0 eq) in a

suitable solvent such as dichloromethane or toluene.

Addition of Aldehyde: Add an aqueous solution of formaldehyde (1.1 eq) to the reaction

mixture.

Acid Catalysis: Add a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid

(catalytic amount to 1.0 eq), to the mixture.

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for

several hours to overnight. Monitor the reaction progress by thin-layer chromatography

(TLC).

Work-up: Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate

solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine

the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure

anhalamine.

Isolation from Natural Sources
Anhalamine is a naturally occurring alkaloid in the peyote cactus (Lophophora williamsii).[1] Its

isolation involves the extraction and separation of alkaloids from the plant material.

Experimental Protocol (Generalized for Alkaloid Extraction):
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Sample Preparation: Dry the cactus material and grind it into a fine powder.

Defatting: Extract the powdered material with a nonpolar solvent (e.g., hexane) to remove

fats and lipids.

Basification and Extraction: Moisten the defatted plant material with a basic solution (e.g.,

10% sodium carbonate solution) to liberate the free alkaloids. Extract the alkaloids with an

organic solvent such as chloroform or dichloromethane.

Acidic Extraction: Extract the organic solvent containing the alkaloids with an acidic aqueous

solution (e.g., 1 M sulfuric acid). The protonated alkaloids will move into the aqueous phase.

Basification and Re-extraction: Make the acidic aqueous solution basic with a strong base

(e.g., sodium hydroxide) to a pH of 9-10. Re-extract the liberated free alkaloids into an

organic solvent.

Purification: Concentrate the organic extract to obtain the crude alkaloid mixture. Separate

the individual alkaloids, including anhalamine, using chromatographic techniques such as

column chromatography or preparative high-performance liquid chromatography (HPLC).

Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for the quantification of anhalamine and other

peyote alkaloids.

Representative HPLC-UV Method:
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Parameter Condition

Column
C18 reverse-phase column (e.g., 4.6 x 250 mm,

5 µm)

Mobile Phase
A gradient of acetonitrile in an aqueous buffer

(e.g., 0.1% formic acid)

Flow Rate 1.0 mL/min

Detection UV at 274 nm

Injection Volume 10-20 µL

Column Temperature Ambient or controlled at 25-30 °C

Table 2: Representative HPLC-UV parameters for the analysis of Anhalamine.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-

volatile compounds like anhalamine, often after derivatization to increase volatility.

Representative GC-MS Method:
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Parameter Condition

Column

Capillary column with a nonpolar stationary

phase (e.g., 5% phenyl-methylpolysiloxane, 30

m x 0.25 mm)

Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)

Injector Temperature 250-280 °C

Oven Program
Initial temperature of 100-150 °C, ramped to

280-300 °C at 10-20 °C/min, hold for 5-10 min.

MS Ionization Electron Ionization (EI) at 70 eV

MS Scan Range 40-500 m/z

Derivatization
Silylation (e.g., with BSTFA) may be required to

improve volatility and peak shape.

Table 3: Representative GC-MS parameters for the analysis of Anhalamine.

Biological Activity and Signaling Pathways
Anhalamine has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor.[1]

Inverse agonists decrease the constitutive activity of a receptor. The 5-HT7 receptor is a G-

protein coupled receptor (GPCR) that primarily signals through Gαs and Gα12 proteins.

5-HT7 Receptor Signaling
The activation of the 5-HT7 receptor initiates two main signaling cascades:

Gαs-cAMP Pathway: The canonical pathway involves the activation of adenylyl cyclase (AC)

by the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then

activates Protein Kinase A (PKA), which phosphorylates various downstream targets,

including transcription factors like CREB, and activates the ERK and Akt pathways.

Gα12-Rho Pathway: The receptor can also couple to Gα12, which activates Rho guanine

nucleotide exchange factors (RhoGEFs). This leads to the activation of small GTPases like
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RhoA and Cdc42, which are key regulators of the actin cytoskeleton and are involved in

processes such as neurite outgrowth and dendritic spine formation.

As an inverse agonist, anhalamine would be expected to suppress the basal activity of these

pathways.
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Caption: Major signaling pathways of the 5-HT7 receptor.
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Conclusion
Anhalamine is a fascinating tetrahydroisoquinoline alkaloid with well-defined chemical

properties and significant biological activity. Its role as a potent 5-HT7 receptor inverse agonist

makes it a valuable tool for studying the physiological functions of this receptor and a potential

lead compound for the development of novel therapeutics. This guide provides a foundational

resource for researchers, offering a summary of its chemical characteristics, plausible synthetic

and isolation strategies, analytical methodologies, and an overview of its relevant signaling

pathways. Further research into the detailed pharmacology and therapeutic potential of

anhalamine and its analogs is warranted.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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